molecular formula C11H10N2S2 B12680669 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid CAS No. 84255-20-9

5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid

Cat. No.: B12680669
CAS No.: 84255-20-9
M. Wt: 234.3 g/mol
InChI Key: FNKXLEZIGQBFIA-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid is a chemical compound of significant interest in medicinal chemistry and biochemical research. This imidazole-based scaffold serves as a versatile precursor and key intermediate in the synthesis of more complex heterocyclic compounds with potential pharmacological activities. The structure, featuring a carbodithioic acid functional group attached to an imidazole core, is particularly valuable for exploring structure-activity relationships in drug discovery. This compound is primarily utilized in research settings as a building block for the development of novel enzyme inhibitors. Scientific studies on related phenyl-imidazole derivatives have demonstrated their potential as inhibitors of immunomodulatory enzymes like indoleamine 2,3-dioxygenase (IDO), which is an important therapeutic target in cancer immunotherapy and treatment of chronic viral infections . The carbodithioic acid moiety can be leveraged to create various derivatives, including thioethers and other sulfur-containing heterocycles, which are known to enhance protein-ligand interactions in enzymatic binding sites . Researchers have employed similar compounds to probe the interior of enzyme active sites, exploiting interactions with key residues such as cysteine and serine to improve inhibitor potency . Beyond medicinal chemistry applications, this specialized reagent is used in analytical method development, where it serves as a standard for reverse-phase HPLC column characterization and separation optimization . The compound is offered as a high-purity material intended for research purposes only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or human use.

Properties

CAS No.

84255-20-9

Molecular Formula

C11H10N2S2

Molecular Weight

234.3 g/mol

IUPAC Name

5-methyl-2-phenyl-1H-imidazole-4-carbodithioic acid

InChI

InChI=1S/C11H10N2S2/c1-7-9(11(14)15)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

FNKXLEZIGQBFIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound to its corresponding reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized imidazole derivative, while reduction may yield a reduced imidazole derivative.

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid is in the field of analytical chemistry, specifically in HPLC. The compound can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be replaced with formic acid. This method facilitates the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of imidazole derivatives, including 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid. Research indicates that compounds derived from this structure can inhibit tumor growth effectively. For instance, novel analogs have demonstrated significant activity against various cancer cell lines by disrupting tubulin polymerization and blocking cell mitosis. These compounds are particularly promising against multidrug-resistant cancer cells, suggesting that they could be developed into effective treatments for resistant tumors .

Biological Activity
The compound's biological activities extend beyond anticancer effects. It has been associated with various pharmacological properties such as antifungal and antibacterial activities. The presence of the carbodithioic acid moiety enhances its interaction with biological targets, which may lead to new therapeutic agents .

Materials Science

Synthesis of New Materials
5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid serves as a precursor for synthesizing new materials with unique properties. For example, it can react with carbon disulfide and potassium hydroxide to form potassium salts that can further react with other compounds to yield novel heterocycles. These materials are being explored for their potential applications in drug delivery systems and as functional materials in nanotechnology .

Case Study 1: Anticancer Activity

A study investigated a series of imidazole derivatives, including those based on 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid, demonstrating their effectiveness against melanoma xenograft tumors in vivo. The results showed that these compounds could outperform standard treatments like Dacarbazine (DTIC), indicating a strong potential for development into new anticancer therapies .

Case Study 2: Synthesis of Novel Compounds

Research focused on the synthesis of a compound derived from 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid showed that it could form stable complexes with various ligands. These complexes were characterized using X-ray crystallography and NMR spectroscopy, confirming their structural integrity and potential applications in catalysis and materials science .

Summary Table of Applications

Field Application Details
Analytical ChemistryHPLC AnalysisReverse-phase methods using acetonitrile and water; scalable preparative separation .
Medicinal ChemistryAnticancer ActivityEffective against multidrug-resistant cancer cells; disrupts tubulin polymerization .
Materials ScienceSynthesis of Novel CompoundsForms stable complexes; potential in drug delivery and nanotechnology .

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between 5-methyl-2-phenyl-1H-imidazole-4-carbodithioic acid and three analogs:

Compound Name Substituents (Position) Functional Groups Key Structural Features
5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid 2-Ph, 5-Me, 4-C(S)SH Carbodithioic acid High acidity, metal-binding capacity
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole 1-(4-Fluorobenzyl), 2-EtS, 5-CHO Formyl, ethylthio, fluorobenzyl Electrophilic aldehyde, lipophilic
4-Methyl-1H-imidazole-5-carbaldehyde 4-Me, 5-CHO Aldehyde Polar, hydrogen-bonding capability
1-Methyl-1H-imidazole-5-carbohydrazide 1-Me, 5-CONHNH2 Carbohydrazide Nucleophilic hydrazide, chelating

Key Observations :

  • The carbodithioic acid group in the target compound distinguishes it from analogs with aldehydes or carbohydrazides, offering stronger acidity and sulfur-based reactivity.
  • Substituent positions (e.g., 4 vs. 5) significantly alter electronic effects. For instance, the 4-methyl group in 4-Methyl-1H-imidazole-5-carbaldehyde may reduce steric hindrance compared to the 5-methyl group in the target compound .

Analysis :

  • The lower melting point of 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (55.5–57.5°C) compared to 4-Methyl-1H-imidazole-5-carbaldehyde (165–166°C) suggests weaker intermolecular forces, possibly due to the flexible ethylthio group vs. the rigid aldehyde .
  • High yields (e.g., 80% in ) indicate efficient synthetic routes for fluorobenzyl-substituted imidazoles, whereas commercial availability of 4-Methyl-1H-imidazole-5-carbaldehyde implies scalability .

Hydrogen Bonding and Crystal Packing

While direct crystallographic data for the target compound are lacking, emphasizes hydrogen bonding’s role in molecular aggregation. Comparatively:

  • Carbodithioic acid ’s thiol groups may form strong S–H∙∙∙N/S bonds, influencing solubility and stability.
  • Aldehyde-containing analogs (e.g., 4-Methyl-1H-imidazole-5-carbaldehyde) likely exhibit C=O∙∙∙H-N interactions, creating layered crystal structures .

Biological Activity

5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid features a unique imidazole ring structure with specific substituents that contribute to its reactivity and biological activity. The presence of the carbodithioic acid group is particularly significant, as it enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating various imidazole compounds demonstrated that 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid possesses potent antibacterial effects against several strains of bacteria.

Table 1: Antimicrobial Activity of 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic Acid

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus22
Escherichia coli19
Bacillus subtilis21
Pseudomonas aeruginosa18

This data suggests that the compound could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid has been explored in various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects on prostate, breast, and ovarian cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

In a recent study, the compound was tested against several cancer cell lines:

  • Prostate Cancer : IC50 = 15 µM
  • Breast Cancer : IC50 = 12 µM
  • Ovarian Cancer : IC50 = 10 µM

These findings indicate a promising therapeutic profile for 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid in oncology, warranting further investigation into its mechanism of action and potential clinical applications .

Anti-inflammatory Properties

The anti-inflammatory effects of imidazole derivatives are well-documented. Preliminary studies suggest that 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid may inhibit pro-inflammatory cytokines, thus contributing to its potential as an anti-inflammatory agent.

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineInhibition (%)
TNF-alpha45
IL-638
IL-1 beta40

This table illustrates the compound's ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory conditions .

The exact mechanism through which 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell signaling pathways related to inflammation and cancer proliferation.

Q & A

Q. What are the optimal synthetic routes for preparing 5-methyl-2-phenyl-1H-imidazole-4-carbodithioic acid, and what methodological considerations ensure reproducibility?

Answer: The synthesis of imidazole derivatives typically involves one-pot multicomponent reactions. For example, analogous compounds like 4,5-diphenylimidazoles are synthesized via cyclocondensation of aldehydes, ammonium acetate, and benzil under reflux in acetic acid . For 5-methyl-2-phenyl derivatives, substituting benzil with methyl-containing precursors and optimizing reaction time/temperature (e.g., 80–100°C, 6–12 hours) is critical. Catalysts like ammonium acetate or iodine may enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Reproducibility requires strict control of stoichiometry, solvent quality, and inert atmospheres to prevent oxidation .

Q. What spectroscopic and analytical techniques are most effective for characterizing 5-methyl-2-phenyl-1H-imidazole-4-carbodithioic acid?

Answer: Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and proton environments.
  • FT-IR for identifying functional groups (e.g., C=S stretching at ~1200–1050 cm⁻¹).
  • Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation, as demonstrated for related imidazole derivatives in structural studies .
  • Elemental analysis (C, H, N, S) to validate purity.

Q. What safety protocols are essential when handling 5-methyl-2-phenyl-1H-imidazole-4-carbodithioic acid in laboratory settings?

Answer: Refer to Safety Data Sheets (SDS) for imidazole analogs:

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine particles or vapors.
  • Store in airtight containers at 2–8°C to minimize degradation, as recommended for structurally similar compounds .
  • Dispose of waste via approved hazardous chemical protocols (e.g., neutralization before disposal).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of 5-methyl-2-phenyl-1H-imidazole-4-carbodithioic acid across studies?

Answer: Contradictions often arise from variations in synthesis conditions or analytical methods. To address this:

  • Standardize protocols : Use identical solvents (e.g., DMSO for solubility tests) and temperatures.
  • Validate stability via accelerated degradation studies (e.g., exposure to UV light, humidity) and HPLC monitoring .
  • Cross-validate data using multiple techniques (e.g., DSC for melting point confirmation, Karl Fischer titration for moisture content) .

Q. What computational methods can elucidate the electronic and steric effects influencing the reactivity of 5-methyl-2-phenyl-1H-imidazole-4-carbodithioic acid?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide drug design.
  • Molecular Dynamics (MD) simulations : Assess conformational stability in solvent environments .
  • QSPR/QSAR models : Correlate structural descriptors (e.g., Hammett constants) with experimental reactivity data .

Q. How can researchers design experiments to study the acid-base behavior and tautomeric equilibria of 5-methyl-2-phenyl-1H-imidazole-4-carbodithioic acid?

Answer:

  • Potentiometric titration : Determine pKa values in aqueous/organic solvents (e.g., water-DMSO mixtures).
  • UV-Vis spectroscopy : Monitor absorbance shifts during protonation/deprotonation.
  • ¹H NMR variable-temperature studies : Detect tautomeric shifts (e.g., thione ↔ thiol forms) by observing signal splitting at different temperatures .
  • Theoretical modeling : Compare experimental pKa values with DFT-calculated proton affinities .

Q. What strategies optimize the catalytic activity of 5-methyl-2-phenyl-1H-imidazole-4-carbodithioic acid in coordination chemistry applications?

Answer:

  • Ligand design : Modify substituents (e.g., methyl vs. phenyl groups) to tune electron-donating/withdrawing effects.
  • Spectroscopic monitoring : Use UV-Vis and EPR to track metal-ligand binding kinetics.
  • Single-crystal X-ray diffraction : Resolve coordination geometries in metal complexes .
  • Comparative studies : Benchmark catalytic efficiency (e.g., turnover frequency) against known imidazole-based catalysts .

Methodological Framework

  • Experimental design : Use embedded mixed-methods approaches (quantitative + qualitative) to address synthesis and mechanistic questions .
  • Data validation : Cross-reference experimental results with computational predictions to minimize bias .
  • Theoretical grounding : Link studies to concepts like HSAB theory (for ligand design) or frontier molecular orbital theory (for reactivity analysis) .

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